molecular formula C3H2BrF3O2 B1498187 3-Bromo-2,2,3-trifluoropropanoic acid CAS No. 679-95-8

3-Bromo-2,2,3-trifluoropropanoic acid

Cat. No.: B1498187
CAS No.: 679-95-8
M. Wt: 206.95 g/mol
InChI Key: PPQMRWFTOFYPQO-UHFFFAOYSA-N
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Description

3-Bromo-2,2,3-trifluoropropanoic acid is a halogenated carboxylic acid with the molecular formula C3H2BrF3O2. This compound is characterized by the presence of bromine and fluorine atoms on the carbon chain, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2,3-trifluoropropanoic acid typically involves halogenation reactions. One common method is the halogenation of 2,2,3-trifluoropropanoic acid using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactors with continuous monitoring of reaction parameters to ensure product purity and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,2,3-trifluoropropanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or aldehydes.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed for substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O)

  • Reduction: Corresponding alcohols or aldehydes

  • Substitution: Various halogenated derivatives depending on the nucleophile used

Scientific Research Applications

3-Bromo-2,2,3-trifluoropropanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of halogenated acids on biological systems.

  • Medicine: It may serve as a precursor for the synthesis of pharmaceuticals, especially those targeting specific biological pathways.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

3-Bromo-2,2,3-trifluoropropanoic acid is similar to other halogenated carboxylic acids, such as 2-bromo-3,3,3-trifluoropropanoic acid. its unique combination of bromine and fluorine atoms gives it distinct chemical properties and reactivity compared to other compounds in this class.

Comparison with Similar Compounds

  • 2-Bromo-3,3,3-trifluoropropanoic acid

  • 3-Chloro-2,2,3-trifluoropropanoic acid

  • 3-Iodo-2,2,3-trifluoropropanoic acid

Properties

IUPAC Name

3-bromo-2,2,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQMRWFTOFYPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660172
Record name 3-Bromo-2,2,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-95-8
Record name 3-Bromo-2,2,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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